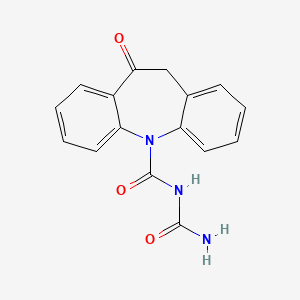
(1R,3S)-3-Hydroxycyclopentane acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-Hydroxycyclopentane acetic acid is a synthetic intermediate useful for pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
1. Metabotropic Glutamate Receptors Research
(1R,3S)-3-Hydroxycyclopentane acetic acid analogues are significant in the study of metabotropic glutamate (mGlu) receptors. Research by Bräuner‐Osborne et al. (1997) showed that these compounds exhibit selective activity for group II metabotropic glutamate receptors, with some stereoisomers acting as agonists or antagonists. This is crucial in understanding the pharmacology of mGlu receptors, which are involved in various neurological processes (Bräuner‐Osborne et al., 1997).
2. Synthesis of Chiral Compounds
Research by Takehara et al. (1991) focused on the synthesis of chiral compounds like natural methyl cucurbate using derivatives of (1R,3S)-3-Hydroxycyclopentane acetic acid. This research is significant for creating chiral molecules, which are essential in producing enantiomerically pure pharmaceuticals and agrochemicals (Takehara et al., 1991).
3. Research in Organic Synthesis
Kitagawa et al. (1980) investigated the acid treatment of 1-epoxyethyl-1,2,2-trimethyl-cyclopentane derivative, a process involving (1R,3S)-3-Hydroxycyclopentane acetic acid. This study aids in understanding organic synthesis mechanisms, especially in reactions involving successive methyl migrations (Kitagawa et al., 1980).
4. Applications in Nanotechnology
Research by Tkachenko et al. (2006) on functionalized nanodiamonds involved treatment of tertiary/bridgehead alcohols, including compounds related to (1R,3S)-3-Hydroxycyclopentane acetic acid. This research is essential in the field of nanotechnology and the development of nanoelectronic materials (Tkachenko et al., 2006).
5. Enzymatic Reactions and Synthesis
Okumura et al. (2002) explored the synthesis of enantiomers of 3-phenylcyclopentanol derivatives, using a lipase-catalyzed transesterification process involving (1R,3S)-3-Hydroxycyclopentane acetic acid. This contributes to our understanding of enzymatic reactions in organic synthesis, particularly in producing biologically active compounds (Okumura et al., 2002).
Eigenschaften
Produktname |
(1R,3S)-3-Hydroxycyclopentane acetic acid |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.2 |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 |
InChI-Schlüssel |
IKGUMJUGKJCELW-RITPCOANSA-N |
SMILES |
O[C@@H]1C[C@H](CC(O)=O)CC1 |
Synonyme |
2-((1R,3S)-3-hydroxycyclopentyl)acetic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




